Prmt4-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Prmt4-IN-2 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s selectivity and potency. This step often involves reactions such as alkylation, acylation, and sulfonation.

Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Prmt4-IN-2 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments.

Wissenschaftliche Forschungsanwendungen

Prmt4-IN-2 has a wide range of scientific research applications:

Chemistry: this compound is used as a chemical probe to study the role of PRMT4 in various biochemical pathways.

Biology: In biological research, this compound is employed to investigate the effects of PRMT4 inhibition on gene expression, cell differentiation, and proliferation.

Medicine: this compound has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs.

Wirkmechanismus

Prmt4-IN-2 exerts its effects by selectively inhibiting the enzymatic activity of PRMT4. The compound binds to the active site of PRMT4, preventing the transfer of methyl groups to arginine residues in target proteins. This inhibition disrupts the methylation of histones and other proteins, leading to altered gene expression and cellular functions. The molecular targets and pathways involved include the regulation of transcription factors, chromatin remodeling, and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Prmt4-IN-2 is unique compared to other PRMT4 inhibitors due to its high selectivity and potency. Similar compounds include:

MS023: A type I PRMT inhibitor that targets multiple PRMT family members, including PRMT4.

Sinefungin: A natural product that inhibits AdoMet-dependent methyltransferases, including PRMT4.

This compound stands out due to its specificity for PRMT4, making it a valuable tool for studying the enzyme’s role in various biological processes and its potential as a therapeutic target.

Biologische Aktivität

Prmt4-IN-2 is a small molecule inhibitor targeting Protein Arginine Methyltransferase 4 (PRMT4), a type I arginine methyltransferase involved in various biological processes, including transcriptional regulation, cell differentiation, and immune response. This article provides an overview of the biological activity of this compound, supported by recent research findings and case studies.

Overview of PRMT4

PRMT4, also known as coactivator-associated arginine methyltransferase 1 (CARM1), plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. It is implicated in several cellular processes such as:

- Transcriptional Activation : PRMT4 enhances the activity of transcription factors by methylating specific arginine residues, thereby influencing gene expression.

- Cell Differentiation : It regulates differentiation in various cell types, including hematopoietic stem cells and muscle cells.

- Immune Response : PRMT4 modulates lymphocyte survival and apoptosis, particularly during sepsis, where its expression is elevated .

This compound inhibits PRMT4 activity by preventing the methylation of target substrates. The inhibition leads to alterations in downstream signaling pathways that are critical for cell proliferation and survival. For instance, in lymphocytes, this compound has been shown to reduce apoptosis induced by PRMT4 overexpression during septic conditions .

Case Study: Lymphocyte Survival During Sepsis

In a study examining the role of PRMT4 in sepsis, it was found that:

- Increased PRMT4 Expression : Septic patients exhibited elevated levels of PRMT4 in lymphocytes .

- Impact on Lymphocyte Apoptosis : Ectopic expression of PRMT4 led to significant lymphocyte death via caspase-3-mediated pathways. Inhibition with this compound reduced this effect, highlighting its potential therapeutic application in managing septic immunosuppression.

Role in Myeloid Differentiation

PRMT4 has been identified as a key regulator in myeloid differentiation:

- Overexpression Effects : In acute myeloid leukemia (AML) samples, PRMT4 overexpression blocked differentiation of hematopoietic stem/progenitor cells (HSPCs). Knocking down PRMT4 promoted differentiation, indicating its role as a repressor .

- Methylation of RUNX1 : PRMT4 methylates RUNX1, facilitating the assembly of a repressor complex that inhibits miR-223 expression, further influencing myeloid differentiation pathways .

Data Table: Effects of this compound on Biological Processes

Eigenschaften

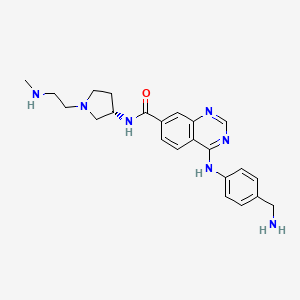

Molekularformel |

C23H29N7O |

|---|---|

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

4-[4-(aminomethyl)anilino]-N-[(3S)-1-[2-(methylamino)ethyl]pyrrolidin-3-yl]quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m0/s1 |

InChI-Schlüssel |

RMIWGHBRLVZTBB-IBGZPJMESA-N |

Isomerische SMILES |

CNCCN1CC[C@@H](C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |

Kanonische SMILES |

CNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.